molecular formula C11H8BrN5O B1384388 3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol CAS No. 937604-16-5

3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol

カタログ番号: B1384388
CAS番号: 937604-16-5
分子量: 306.12 g/mol
InChIキー: QQBQDZLKGTUOLN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol” is a chemical compound with the molecular formula C11H8BrN5O and a molecular weight of 306.12 . It is used in proteomics research .


Synthesis Analysis

A series of [1,2,3]triazolo[4,5-d]pyrimidine derivatives bearing a hydrazone moiety were designed, synthesized, and evaluated for their antiproliferative activity against several cancer cell lines . The synthesis process involves the use of 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol as a reactant .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a triazolopyrimidine core with a bromobenzyl group at the 3-position and a hydroxyl group at the 7-position .


Chemical Reactions Analysis

This compound is used as a reactant in the synthesis, biochemical, and molecular modeling studies of 2,9-disubstituted-N6-(arylcarbamoyl)-8-azaadenines as new selective A3 adenosine receptor antagonists .


Physical and Chemical Properties Analysis

The molecular formula of “this compound” is C11H8BrN5O, and it has a molecular weight of 306.12 .

科学的研究の応用

Synthesis and Characterization

A derivative of pyrimidine, specifically a 1,2,4-triazolo[1,5-a]pyrimidine ring, was synthesized through a condensation reaction. The resulting structure was thoroughly characterized using X-ray single crystal diffraction and various spectroscopic techniques. Comparative analysis of geometrical parameters and spectral data with those of a DFT geometry optimization confirmed the structure. This research contributes to the understanding of molecular structures and interactions, particularly in the context of triazolopyrimidines (Lahmidi et al., 2019).

Antimicrobial and Antifungal Activities

A series of compounds, including triazolopyrimidines, were synthesized and tested for their antimicrobial and antifungal activities. These substances were specifically assessed against various microbial strains, providing insight into their potential therapeutic applications (Komykhov et al., 2017).

Antiviral and Antitumor Activities

Triazolopyrimidines underwent a series of chemical reactions leading to alkylation, and the resultant compounds were evaluated for their antiviral and antitumor activities. The study provides valuable data on the biomedical applications of these compounds (Islam, Ashida, & Nagamatsu, 2008).

Fungicidal and Insecticidal Activities

A multi-step synthesis of a series of triazolopyrimidines was carried out, and the synthesized compounds were evaluated for their fungicidal and insecticidal activities. This research explores the potential use of these compounds in agricultural applications (Chen & Shi, 2008).

生化学分析

Biochemical Properties

3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. One of the primary targets of this compound is cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. The compound binds to the active site of CDK2, inhibiting its activity and thereby preventing the phosphorylation of key proteins required for cell cycle progression . This inhibition leads to cell cycle arrest, particularly in the G1 phase, which can be beneficial in cancer treatment by preventing the proliferation of cancer cells .

Additionally, this compound has been shown to interact with ubiquitin-specific peptidase 28 (USP28), a deubiquitinating enzyme involved in protein degradation pathways . By inhibiting USP28, the compound can modulate the stability of various proteins, influencing cellular processes such as apoptosis and cell survival .

Cellular Effects

The effects of this compound on cellular processes are profound. In cancer cells, the compound induces cell cycle arrest and promotes apoptosis. Studies have shown that it significantly inhibits the growth of various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG-2) cells . The compound’s ability to inhibit CDK2 and USP28 plays a crucial role in these effects, as it disrupts cell cycle progression and enhances the degradation of anti-apoptotic proteins .

Furthermore, this compound affects cell signaling pathways. It has been observed to inhibit the activation of epidermal growth factor receptor (EGFR), protein kinase B (Akt), and extracellular signal-regulated kinase (Erk)1/2 in cancer cells . These pathways are essential for cell proliferation and survival, and their inhibition leads to reduced tumor growth and increased sensitivity to apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes and proteins. The compound’s structure allows it to fit into the active sites of CDK2 and USP28, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex . This binding prevents the enzymes from interacting with their natural substrates, thereby inhibiting their activity.

In the case of CDK2, the inhibition leads to a decrease in the phosphorylation of retinoblastoma protein (Rb), a key regulator of the cell cycle . This results in cell cycle arrest at the G1 phase, preventing cells from progressing to the S phase and undergoing DNA replication . For USP28, the inhibition disrupts the deubiquitination of target proteins, leading to their degradation by the proteasome and promoting apoptosis .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its effectiveness. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained inhibition of target enzymes . Over time, the compound may undergo metabolic degradation, leading to a decrease in its inhibitory activity .

Long-term studies in vitro have demonstrated that continuous exposure to this compound results in sustained cell cycle arrest and apoptosis in cancer cells . In vivo studies have also shown that the compound can effectively inhibit tumor growth over extended periods, with minimal degradation observed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, liver toxicity, and hematological abnormalities have been observed . These adverse effects highlight the importance of optimizing the dosage to achieve a balance between efficacy and safety.

Threshold effects have also been noted, where a minimum effective dose is required to achieve significant inhibition of tumor growth . Beyond this threshold, increasing the dose does not proportionally enhance the therapeutic effects but rather increases the risk of toxicity .

Metabolic Pathways

This compound is metabolized through various pathways in the body. The primary route of metabolism involves hepatic enzymes, which convert the compound into inactive metabolites that are excreted via the kidneys . Cytochrome P450 enzymes play a crucial role in this process, with specific isoforms such as CYP3A4 and CYP2D6 being involved in the oxidative metabolism of the compound .

The compound’s metabolism can also affect its pharmacokinetics and bioavailability. For instance, rapid metabolism may lead to a decrease in the compound’s half-life, reducing its effectiveness . Conversely, inhibition of metabolic enzymes can prolong the compound’s activity, enhancing its therapeutic effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . This interaction can influence the compound’s intracellular concentration and distribution, affecting its overall efficacy .

Additionally, binding proteins such as serum albumin can affect the compound’s distribution in the bloodstream . The binding to these proteins can modulate the compound’s bioavailability and tissue penetration, influencing its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity. The compound has been observed to localize primarily in the cytoplasm and nucleus of cancer cells . This localization allows it to interact with its target enzymes, CDK2 and USP28, which are predominantly found in these compartments .

Post-translational modifications, such as phosphorylation and ubiquitination, can also influence the compound’s localization and activity . For example, phosphorylation of the compound may enhance its binding affinity to CDK2, increasing its inhibitory potency . Similarly, ubiquitination can affect the compound’s stability and degradation, modulating its overall effectiveness .

特性

IUPAC Name

3-[(4-bromophenyl)methyl]-6H-triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN5O/c12-8-3-1-7(2-4-8)5-17-10-9(15-16-17)11(18)14-6-13-10/h1-4,6H,5H2,(H,13,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBQDZLKGTUOLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C(=O)NC=N3)N=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
Reactant of Route 2
Reactant of Route 2
3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
Reactant of Route 3
Reactant of Route 3
3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
Reactant of Route 4
3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
Reactant of Route 5
Reactant of Route 5
3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
Reactant of Route 6
Reactant of Route 6
3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。